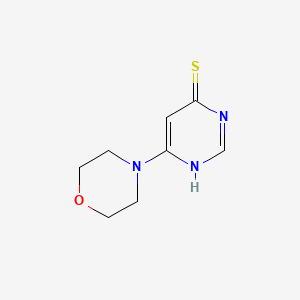

6-Morpholin-4-ylpyrimidine-4-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-yl-1H-pyrimidine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c13-8-5-7(9-6-10-8)11-1-3-12-4-2-11/h5-6H,1-4H2,(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLVOUADGSLLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 6 Morpholin 4 Ylpyrimidine 4 Thiol Derivatives

Systematic Exploration of Substituent Effects on Pyrimidine (B1678525) Core Activity

The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, and its substitution pattern is a key determinant of activity. nih.gov Strategic structural modifications at various positions of the pyrimidine ring have been shown to generate derivatives with a wide range of biological responses. nih.gov The electronic nature of substituents at the C-4 and C-6 positions, in particular, has been found to play a subtle but crucial role in the reactivity and biological profile of pyrimidine derivatives. researchgate.net

The morpholine (B109124) ring is recognized as a valuable component in medicinal chemistry, often improving the pharmacokinetic and metabolic properties of a compound. frontiersin.org This six-membered heterocycle, containing nitrogen and oxygen atoms, is considered a "special pharmacophore" and a "prerogative structure" for enhancing therapeutic potential. e3s-conferences.orgpharmjournal.ru Its ability to form hydrogen bonds via its oxygen atom and engage in hydrophobic interactions contributes to its favorable profile. frontiersin.org

In the context of pyrimidine derivatives, the morpholine moiety has been shown to be crucial for activity. For instance, in a series of pyrimidine-morpholine hybrids designed as cytotoxic agents, the morpholine ring connected to the pyrimidine core was found to situate itself within the binding pocket of the target receptor in a manner similar to the reference compound 5-fluorouracil. frontiersin.org The interactions of this moiety with key amino acid residues were deemed essential for the observed biological activity. frontiersin.org

Table 1: Cytotoxic Activity of Pyrimidine-Morpholine Hybrids

| Compound | Substitution on Phenyl Ring | IC50 (µM) on SW480 cell line | IC50 (µM) on MCF-7 cell line |

|---|---|---|---|

| 2a | 4-OCH3 | 117.04 ± 3.45 | 60.01 ± 2.01 |

| 2b | 4-CH3 | 101.90 ± 2.10 | 43.10 ± 1.19 |

| 2c | 4-F | 98.12 ± 1.12 | 39.80 ± 2.10 |

| 2d | 4-Cl | 89.10 ± 3.14 | 33.15 ± 1.15 |

| 2e | 4-Br | 79.40 ± 1.19 | 29.90 ± 2.09 |

| 2f | 4-I | 43.20 ± 2.18 | 22.70 ± 1.11 |

| 2g | 4-CF3 | 5.10 ± 2.12 | 19.60 ± 1.13 |

| 2h | 3-CF3 | 7.90 ± 1.11 | 24.30 ± 1.18 |

Data sourced from Frontiers in Chemistry, 2024. frontiersin.org

Substitutions at the C-2 and C-6 positions of the pyrimidine ring have a profound impact on the biological activity of this class of compounds. Research on various pyrimidine derivatives has consistently shown that the nature and position of substituents are critical for their pharmacological effects. nih.gov For example, in a series of 2,4,6-trisubstituted pyrimidines, SAR studies revealed that an (E)-styryl moiety at the C-6 position was a major contributor to the observed activity. researchgate.net

Furthermore, the introduction of different groups at the C-2 position can significantly modulate the biological response. In a study of pyrimidine derivatives as bone anabolic agents, the presence of a free primary amine at the C-2 position was a starting point for further optimization. nih.gov Subsequent derivatization to form various amides at this position led to a substantial increase in efficacy, highlighting the importance of this position for tuning the compound's properties. nih.gov

Elucidation of the Thiol Group's Contribution to Biological Activity

The thiol group (-SH) is a key functional group in many biologically active molecules, including the amino acid cysteine. nih.govcreative-proteomics.com Its unique chemical properties, such as its nucleophilicity and ability to participate in redox reactions, make it a crucial player in various biological processes. creative-proteomics.com The thiol group can act as a potent reducing agent and is involved in antioxidant defense mechanisms. creative-proteomics.com In proteins, the thiol group of cysteine can be a hydrogen bond donor or acceptor and can form stabilizing disulfide bonds. nih.gov

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. The replacement of a hydroxyl group with halogens, for example, is a known strategy to block metabolic vulnerability and enhance drug-like properties. acs.org

While specific studies on the bioisosteric replacement of the thiol group in 6-morpholin-4-ylpyrimidine-4-thiol are not extensively documented in the provided results, the principles of bioisosterism suggest that replacing the thiol group with other functionalities like a hydroxyl (-OH), amine (-NH2), or even a methyl group (-CH3) would likely have a significant impact on the compound's binding affinity and biological activity. The choice of a suitable bioisostere would depend on the specific interactions the thiol group makes with its biological target.

The interaction of a thiol-containing molecule with its biological target can occur through two primary mechanisms: covalent and non-covalent binding. Covalent binding involves the formation of a strong, often irreversible chemical bond between the thiol group and the target, typically a protein. nih.gov This can lead to a long-lasting pharmacological effect.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target and elicit a response. Conformational analysis, therefore, plays a vital role in understanding SAR. For morpholine-containing compounds, SAR studies have revealed that the conformation of the molecule is a key determinant of its activity. e3s-conferences.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogues. The development of a robust QSAR model involves the generation of molecular descriptors, selection of relevant descriptors, and the application of statistical methods to build and validate the model.

For analogues of this compound, a typical QSAR study would involve the following steps:

Data Set Selection: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition or cell growth inhibition) would be compiled. This dataset is then divided into a training set for model development and a test set for external validation. nih.gov

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding interactions with biological targets.

Steric descriptors: Molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Topological descriptors: Indices that describe the connectivity and branching of the molecule.

Hydrophobic descriptors: LogP, which indicates the lipophilicity of the compound and its ability to cross cell membranes.

Model Building: Various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which generates a linear equation relating the biological activity to a set of descriptors. nih.gov More advanced, non-linear methods like Artificial Neural Networks (ANN) can also be used to capture more complex relationships between structure and activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed through internal and external validation techniques.

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness and internal consistency of the model.

External Validation: The model's ability to predict the activity of compounds not used in its development (the test set) is evaluated using metrics like the squared correlation coefficient (R²). nih.gov

While specific QSAR models for this compound analogues are not extensively reported in the public domain, studies on related pyrimidine derivatives provide insights into the key descriptors that are likely to influence their activity. For instance, in a QSAR study on pyrimidine-4-carboxamide (B1289416) derivatives, it was found that both electronic and steric parameters played a significant role in determining their biological activity. researchgate.net

A hypothetical QSAR study on a series of this compound derivatives with anticancer activity might yield a model that highlights the importance of specific substitutions on the morpholine ring or modifications of the thiol group. Such a model could guide the design of new analogues with enhanced potency.

Table 1: Hypothetical Data for a QSAR Study of this compound Analogues

| Compound ID | R1-substituent | R2-substituent | Experimental IC₅₀ (µM) | Predicted IC₅₀ (µM) |

| 1 | H | H | 15.2 | 14.8 |

| 2 | 4-Cl | H | 8.5 | 8.9 |

| 3 | 4-OCH₃ | H | 12.1 | 11.5 |

| 4 | H | CH₃ | 10.7 | 10.2 |

| 5 | 4-Cl | CH₃ | 5.3 | 5.8 |

| 6 | 4-OCH₃ | CH₃ | 9.8 | 9.5 |

Detailed Research Findings from Related Structures:

Although direct research on the SAR of this compound is limited, studies on closely related structures provide valuable insights.

Morpholinopyrimidine Derivatives: Research on 4-morpholinopyrimidine derivatives has shown that the morpholine moiety often contributes to improved pharmacokinetic properties. rsc.orgnih.gov In a study of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, substitutions on other parts of the molecule significantly impacted anticancer activity. nih.gov Specifically, the introduction of a carboxyl group on a chromone (B188151) moiety attached to the pyrimidine ring was found to be beneficial for activity. nih.gov

Thiopyrimidine Derivatives: The thiol group at the 4-position of the pyrimidine ring is a key feature that can influence biological activity. In a study of thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol, the substituents on the thiol group were found to be essential for antiproliferative activity. tandfonline.com This suggests that modifications at the thiol position of this compound could be a fruitful area for SAR exploration. For example, S-alkylation or S-arylation could lead to analogues with altered potency and selectivity.

Anti-inflammatory Activity: A series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives demonstrated that substitutions on the phenyl ring attached to the piperazine (B1678402) moiety had a significant impact on their anti-inflammatory activity. rsc.orgscispace.comnih.gov Specifically, compounds with a 4-methoxyphenyl (B3050149) or a 4-fluorophenyl group were among the most active, inhibiting nitric oxide production in macrophage cells. rsc.orgscispace.com This highlights the importance of the electronic and steric properties of substituents on distal rings.

Table 2: Biological Activity of Related Morpholinopyrimidine Derivatives

| Compound | Structure | Target/Activity | IC₅₀/Activity | Reference |

| Compound V4 | 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol | Anti-inflammatory (NO inhibition) | Active at non-cytotoxic concentrations | rsc.orgscispace.com |

| Compound V8 | 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol | Anti-inflammatory (NO inhibition) | Active at non-cytotoxic concentrations | rsc.orgscispace.com |

| Compound 10j | A 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative with a carboxyl-substituted chromone moiety | Anticancer (mTOR kinase inhibition) | 1.1 µM | nih.gov |

Based on these findings from related structures, a hypothetical SAR for this compound analogues could be summarized as follows:

The morpholine ring at the 6-position is likely important for favorable pharmacokinetic properties and may interact with specific residues in the target protein.

The thiol group at the 4-position is a key site for modification. Derivatization of this group could significantly modulate biological activity.

Substitutions at other positions on the pyrimidine ring, if available, could be explored to optimize activity and selectivity.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogues to establish a clear SAR and develop predictive QSAR models for this specific chemical class.

Molecular Mechanisms of Action and Biological Target Research

Investigation of Enzyme Inhibition by 6-Morpholin-4-ylpyrimidine-4-thiol and Analogues

Analogues of this compound, which feature a core morpholino-pyrimidine scaffold, have been identified as potent inhibitors of several key enzymes. The investigation into their inhibitory activity has provided insights into their structure-activity relationships and mechanisms of action.

The mode of enzyme inhibition is a critical aspect of understanding a compound's mechanism. Reversible inhibitors can be classified based on how they interact with the enzyme and its substrate.

Competitive Inhibition : In this mode, the inhibitor molecule resembles the enzyme's natural substrate and competes for the same active site. libretexts.org The inhibitor's binding is reversible, and its effect can be overcome by increasing the substrate concentration. libretexts.orgyoutube.com This results in an increase in the Michaelis constant (Km), which reflects a lower apparent affinity of the enzyme for its substrate, while the maximum reaction velocity (Vmax) remains unchanged. youtube.com Research on analogues of this compound has shown this to be a common mechanism. For instance, a series of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines were identified as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (B549165) (mTOR). nih.gov Similarly, certain 1,2,4-triazole-3-thione derivatives, which also possess a thiol group, act as competitive inhibitors of the NDM-1 enzyme. nih.govnih.gov

Non-Competitive Inhibition : This type of inhibition occurs when the inhibitor binds to the enzyme at an allosteric site, which is a location distinct from the substrate's active site. youtube.comnih.gov The inhibitor can bind to the enzyme whether the substrate is bound or not. nih.gov Consequently, increasing the substrate concentration does not reverse the inhibition. libretexts.org In non-competitive inhibition, the Vmax is decreased because a fraction of the enzyme molecules are rendered inactive, but the Km remains unchanged as the inhibitor does not affect substrate binding to the active enzymes. libretexts.orgnih.gov Some complex analogues, such as 6-arylureidophenyl-1H-pyrazolo[3,4-d]pyrimidines, have been described as potent mixed inhibitors of both mTOR and PI3K-alpha, indicating more complex kinetic profiles that can include elements of non-competitive inhibition. nih.gov

The thiol (-SH) or thione (C=S) group present in this compound and its analogues is a crucial functional moiety that significantly contributes to their biological activity.

The thiol group possesses unique chemical properties that facilitate interactions within enzyme active sites. Thiols are considered 'soft' electron donors and are effective nucleophiles, particularly after deprotonation to the thiolate form (R-S⁻). nih.govnih.gov This nucleophilicity allows them to react with electrophilic species and participate directly in catalytic processes. nih.gov

A key interaction for thiol-containing inhibitors is the coordination with metal ions present in the active sites of metalloenzymes. nih.gov Many enzymes, including N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and New Delhi metallo-β-lactamase (NDM-1), contain catalytic zinc ions. nih.govnih.gov The thiol group can form strong coordination bonds with these positively charged zinc atoms, effectively blocking the enzyme's catalytic activity. nih.gov This mechanism is exemplified by 1,2,4-triazole-3-thione derivatives, which inhibit the zinc-dependent NDM-1 enzyme. nih.gov The thiol group can also participate in hydrogen bonding, further stabilizing the inhibitor within the active site. nih.gov

Research has identified several key enzyme targets for inhibitors based on the morpholino-pyrimidine scaffold.

Phosphoinositide 3-kinase (PI3K) : The PI3K family of enzymes is a major target for cancer therapy. Several studies have reported morpholine-pyrimidine derivatives as potent PI3K inhibitors. Structure-based optimization led to the discovery of 4-morpholino-pyrimidin-6-one and 4-morpholino-pyrimidin-2-one compounds as inhibitors of the PI3K p110β isoform. nih.gov Furthermore, pyrimidine (B1678525) derivatives with a morpholine (B109124) group have been patented as PI3K inhibitors for treating diseases arising from abnormal cell growth. google.com Analogues such as 6-arylureidophenyl-1H-pyrazolo[3,4-d]pyrimidines act as mixed inhibitors of both PI3K-alpha and mTOR, which are related kinases in the same signaling pathway. nih.gov

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) : This zinc-dependent enzyme is responsible for producing bioactive lipid amides. nih.govrsc.org A potent and selective inhibitor of NAPE-PLD, known as LEI-401, is a morpholinopyrimidine derivative. nih.gov The discovery of this inhibitor was the result of a high-throughput screening campaign that identified the morpholinopyrimidine core as a promising chemotype. nih.govresearchgate.net

New Delhi Metallo-β-lactamase (NDM-1) : NDM-1 is a metalloenzyme that confers bacterial resistance to a broad range of β-lactam antibiotics. While direct inhibition by this compound has not been extensively reported, related compounds containing a thiol/thione group have been successfully developed as NDM-1 inhibitors. nih.govnih.gov These 1,2,4-triazole-3-thione derivatives act as competitive inhibitors that interact with the zinc ions in the NDM-1 active site. nih.gov This suggests that the thiol group on the pyrimidine ring is a promising feature for targeting this class of enzymes.

| Enzyme Target | Inhibitor Class / Example Compound | Reported Activity / Significance | Reference |

|---|---|---|---|

| PI3K (p110β) | 4-morpholino-pyrimidin-6-one derivatives | Potent and selective inhibitors developed through structure-based optimisation. | nih.gov |

| PI3K (alpha) & mTOR | 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines | Potent mixed and selective ATP-competitive inhibitors with subnanomolar IC50 values. | nih.gov |

| NAPE-PLD | LEI-401 (a morpholinopyrimidine-4-carboxamide) | Potent and selective inhibitor (Ki = 0.30 µM) identified via HTS. | nih.gov |

| NDM-1 | 1,2,4-triazole-3-thione derivatives | Micromolar competitive inhibitors targeting the catalytic zinc ions. | nih.govnih.gov |

Receptor Binding Studies and Ligand-Receptor Interactions

Beyond direct enzyme inhibition, understanding how these compounds bind to their targets at an atomic level is crucial for rational drug design.

Detailed structural studies have begun to map the binding sites for these inhibitors.

For NAPE-PLD : The enzyme structure reveals a hydrophobic cavity that allows lipid substrates to access a diatomic zinc center. nih.gov Within this cavity, specific recognition pockets exist. Key amino acid residues that may interact with ligands include Glutamine 320, which can form polar interactions, as well as Glutamine 158 and Tyrosine 159, which are important for the enzyme's dimeric structure. nih.gov

For NDM-1 : The active site is a pocket located between two beta-sheets that contains the two catalytic zinc ions. nih.gov This pocket is bordered by flexible loops (L3 and L10) that can adapt to incoming ligands. X-ray crystallography studies of thione inhibitors bound to NDM-1 have confirmed their orientation within this pocket and elucidated the specific molecular interactions that confer potency. nih.govnih.gov

For PI3K/mTOR : These kinases share a highly conserved ATP binding pocket. The morpholino-pyrimidine inhibitors function by occupying this pocket, with the morpholine group often forming key hydrogen bonds with the hinge region of the kinase domain, mimicking the interactions of the adenine (B156593) ring of ATP. nih.gov

Ligands can influence protein function through two primary mechanisms:

Orthosteric Binding : This involves the ligand binding directly to the protein's active or primary functional site (the orthosteric site), thereby competing with the endogenous substrate or ligand. nih.gov Most traditional enzyme inhibitors, including competitive inhibitors, function orthosterically. nih.gov The ATP-competitive inhibition of PI3K and mTOR by morpholino-pyrimidine analogues is a clear example of an orthosteric mechanism, as they directly block the ATP binding site. nih.gov

Allosteric Modulation : This occurs when a ligand binds to a secondary, or allosteric, site on the protein, which is distinct from the active site. nih.gov This binding event induces a conformational change in the protein that modulates (either enhances or reduces) the activity at the active site. nih.govnih.gov Allosteric modulators offer potential advantages in terms of selectivity, as allosteric sites are generally less conserved across protein families than active sites. nih.gov The enzyme NAPE-PLD is an interesting case, as it possesses both a catalytic zinc center, which is an orthosteric target, and a distinct allosteric site where bile acids bind to enhance catalysis. nih.gov This presents the possibility of targeting the enzyme through either orthosteric inhibition or allosteric modulation.

Molecular Pathways Modulated by this compound

Involvement in Key Cellular Signal Transduction Pathways (e.g., PI3K/Akt/mTOR Pathway)

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism. nih.govrsc.orgnumberanalytics.com Its frequent dysregulation in various cancers has made it a prime target for the development of novel therapeutics. rsc.org The PI3K/Akt/mTOR pathway is activated by a wide range of upstream signals, including growth factors and hormones, and its downstream effects are extensive, contributing to tumorigenesis and resistance to cancer therapies. rsc.orgnih.gov

While direct studies specifically investigating the interaction of this compound with the PI3K/Akt/mTOR pathway are not extensively documented in publicly available research, the morpholine and pyrimidine scaffolds are present in a number of known PI3K inhibitors. For instance, the morpholine ring is a key feature of the potent PI3K inhibitor GDC-0941 (Pictilisib) and the dual PI3K/mTOR inhibitor GNE-477. The presence of the morpholino group in these inhibitors is often associated with improved physicochemical properties and potency.

Furthermore, various pyrimidine derivatives have been explored as inhibitors of the PI3K/Akt/mTOR pathway. nih.gov The thienopyrimidine and pyridopyrimidine cores, for example, have been utilized in the design of selective PI3K and dual PI3K/mTOR inhibitors. nih.gov Given that this compound contains both a morpholine ring and a pyrimidine core, it is plausible that this compound could exhibit inhibitory activity against kinases within the PI3K/Akt/mTOR pathway. However, without direct experimental evidence, this remains a hypothesis based on structural analogy.

Table 1: Examples of PI3K/mTOR Pathway Inhibitors with Structural Similarities

| Compound Name | Core Structure | Target(s) | Key Structural Feature |

|---|---|---|---|

| GDC-0941 (Pictilisib) | Thienopyrimidine | Pan-PI3K | Contains a morpholine moiety |

| GNE-477 | Thienopyrimidine | Dual PI3K/mTOR | Contains a morpholine moiety |

| Apitolisib | Thienopyrimidine | Dual PI3K/mTOR | 2-aminopyrimidine (B69317) substitution |

Thiol-Mediated Biological Processes Beyond Direct Enzyme Inhibition

The thiol (-SH) group of this compound is a highly reactive functional group that can play a significant role in various biological processes, independent of direct competitive inhibition of enzyme active sites.

Formation of Covalent Adducts and their Downstream Biological Consequences

Covalent modification of proteins is a key mechanism for regulating their function, localization, and interactions. numberanalytics.comlibretexts.org The thiol group of this compound can potentially engage in covalent bond formation with specific amino acid residues on target proteins, most notably cysteine.

Research on related mercapto-pyrimidine compounds has demonstrated their ability to act as reversible covalent inhibitors. rsc.org These compounds can undergo a nucleophilic aromatic substitution (SNAr) reaction with the thiol group of cysteine residues in target proteins. rsc.org This type of reversible covalent inhibition offers the advantage of prolonged target engagement, similar to irreversible covalent inhibitors, but with a reduced risk of off-target toxicity due to the potential for the bond to be reversed. rsc.org The reversibility can be influenced by the presence of other endogenous thiols, such as glutathione. rsc.org

The formation of such covalent adducts can have significant downstream biological consequences. By covalently modifying a cysteine residue within the active site or an allosteric site of an enzyme, this compound could lead to a sustained inhibition of its activity. This is a distinct mechanism from non-covalent inhibition and can lead to a more durable biological effect.

Modulation of Cellular Redox Homeostasis through Thiol Interactions

The balance between oxidizing and reducing species, known as redox homeostasis, is crucial for normal cellular function. The thiol group of this compound can participate in redox reactions, potentially influencing the cellular redox state.

Protein thiol groups, particularly those on cysteine residues, are key players in redox signaling and are susceptible to various oxidative modifications. nih.gov These modifications can act as molecular switches, altering protein function in response to changes in the cellular redox environment. nih.gov By introducing an exogenous thiol in the form of this compound, it is possible to influence the thiol-disulfide balance within cells.

This compound could potentially interact with reactive oxygen species (ROS), thereby acting as an antioxidant. Conversely, it could also participate in thiol-disulfide exchange reactions with proteins, leading to the formation of mixed disulfides and altering the function of redox-sensitive proteins. Studies on other morpholinopyrimidine derivatives have indicated that they can modulate inflammatory responses by affecting the expression of enzymes like inducible nitric oxide synthase (iNOS), which is involved in the production of the signaling radical nitric oxide. nih.gov This suggests that compounds with this scaffold can influence cellular signaling pathways sensitive to the redox environment.

Table 2: Potential Thiol-Mediated Biological Effects

| Process | Potential Mechanism | Consequence |

|---|---|---|

| Covalent Adduct Formation | Nucleophilic attack of a protein cysteine on the pyrimidine ring | Sustained inhibition of protein function |

| Redox Modulation | Participation in thiol-disulfide exchange reactions | Alteration of cellular redox state and signaling |

| ROS Scavenging | Direct interaction with reactive oxygen species | Protection against oxidative stress |

Computational Chemistry and in Silico Investigations

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as 6-Morpholin-4-ylpyrimidine-4-thiol, and its protein target.

Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed to identify novel scaffolds and initial hits by assessing their binding compatibility with a specific target protein. nih.govnih.gov This process often involves high-throughput docking where a multitude of compounds are computationally evaluated. The pyrimidine (B1678525) core of this compound makes it an interesting candidate for screening against kinases and other enzymes where pyrimidine-based inhibitors have shown efficacy. nih.gov The morpholine (B109124) group can contribute to improved solubility and favorable interactions within a binding pocket, enhancing its potential as a hit compound.

Following the initial identification of potential hits through virtual screening, binding energy calculations are performed to provide a more quantitative prediction of the affinity between a ligand and its target. These calculations estimate the free energy of binding (ΔG), which is a key determinant of the stability of the ligand-protein complex. For this compound, a lower calculated binding energy would suggest a more stable and potent interaction with the target protein. aip.org For instance, in a study of pyrimidine derivatives as potential antibacterial agents, free binding energy was a key metric in assessing their inhibitory potential against dihydrofolate reductase (DHFR). aip.org

Table 1: Illustrative Binding Energy Data for Pyrimidine Derivatives

| Compound | Target | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | DHFR | -6.39 | 20.78 |

| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | DHFR | -6.08 | 34.88 |

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | DHFR | -6.60 | 14.53 |

This table presents hypothetical binding energy data for related pyrimidine-thiol derivatives to illustrate the type of information generated in such studies. aip.org

Pharmacophore Modeling and Hypothesis Generation

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.com

Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the target protein is unknown. nih.gov This approach involves aligning a set of active molecules to identify common chemical features that are essential for their bioactivity. For a series of compounds including this compound, a ligand-based pharmacophore model could be developed by identifying the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions that are consistently present in active analogues. nih.gov Such a model can then be used as a 3D query to screen for new molecules with similar activity profiles. nih.gov

When the crystal structure of the target protein is available, a structure-based pharmacophore model can be generated. nih.gov This method involves analyzing the interactions between the protein's active site and a bound ligand to identify the key interaction points. mdpi.com For this compound, if its target protein structure is known, a pharmacophore model can be built based on the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions it forms within the binding pocket. This provides a more targeted approach for the discovery of novel inhibitors. nih.govnih.gov

Table 2: Common Pharmacophore Features

| Feature | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donor (HBD) | An atom or group of atoms that can donate a hydrogen bond. |

| Hydrophobic (HY) | A nonpolar group that can engage in hydrophobic interactions. |

| Aromatic Ring (AR) | An aromatic ring system that can participate in π-π stacking or other aromatic interactions. |

| Positive Ionizable (PI) | A group that can carry a positive charge. |

| Negative Ionizable (NI) | A group that can carry a negative charge. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational changes and binding dynamics of a ligand-protein complex. For this compound, MD simulations can be used to assess the stability of its binding mode within a protein's active site. nih.gov By simulating the complex over a period of nanoseconds, researchers can observe how the ligand and protein adapt to each other, providing insights into the flexibility of the binding pocket and the durability of the key interactions. supsi.ch This information is crucial for optimizing the lead compound to enhance its binding affinity and selectivity.

Advanced Medicinal Chemistry and Lead Optimization Strategies

Lead Identification and Hit-to-Lead Optimization for Pyrimidine-Thiol Series

The discovery of a new drug often begins with the identification of "hit" compounds, which are molecules that show activity against a biological target in a high-throughput screening (HTS) campaign. upmbiomedicals.com The pyrimidine (B1678525) core is a frequently utilized scaffold for building kinase inhibitors, with numerous approved drugs featuring this motif. nih.gov However, because this structure is accommodated by many kinases, achieving selectivity can be a challenge. nih.gov This broad activity can be advantageous for identifying hits against understudied kinases. nih.gov

Once hits are identified, the hit-to-lead (H2L) process begins. This phase aims to refine the initial hits into more promising "lead" compounds by improving potency, target affinity, and ligand efficiency. upmbiomedicals.com This involves grouping hits by structural similarity and conducting preliminary structure-activity relationship (SAR) studies to understand which molecular features are crucial for activity. upmbiomedicals.comyoutube.com For pyrimidine-based series, this optimization often involves modifying substituents at various positions of the pyrimidine ring. nih.govnih.gov For instance, in the optimization of pyrrolopyrimidines, SAR studies of the core, head, and tail groups led to the identification of compounds with exceptional potency and improved metabolic stability. nih.gov The ultimate goal is to identify a lead compound with the best possible balance of potency, selectivity, and safety to maximize the chances of success in clinical development. upmbiomedicals.com

A key challenge in lead optimization is improving the compound's pharmacokinetic profile. vichemchemie.com The use of in silico ADME (absorption, distribution, metabolism, and excretion) filters and docking methods has become a standard tool in this phase to pre-filter compounds before synthesis. vichemchemie.com

Rational Design and Targeted Synthesis of 6-Morpholin-4-ylpyrimidine-4-thiol Analogues

Rational drug design leverages structural information about the biological target to design molecules with high affinity and specificity. For a compound like this compound, this involves the targeted synthesis of analogues where specific parts of the molecule are systematically modified.

The synthesis of pyrimidine derivatives can be achieved through various methods, such as the Biginelli reaction, which is a one-pot multicomponent reaction that efficiently produces these scaffolds. nih.gov Strategic modifications can have a significant impact on biological activity. For example, in a series of 2,4,5-trisubstituted pyrimidines designed as kinase inhibitors, substituting the 5-position of a thiophene (B33073) ring attached to the pyrimidine core led to significant changes in potency and selectivity. chemrxiv.org Furthermore, incorporating a functional group capable of forming a hydrogen bond with a key lysine (B10760008) residue in the kinase active site was a successful strategy for improving inhibition. chemrxiv.org

Bioisosteric replacement is a cornerstone of rational drug design, where an atom or functional group is exchanged for another with similar physical or chemical properties to improve the compound's biological profile. cambridgemedchemconsulting.com This strategy can enhance potency, alter selectivity, modify pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.com

Common bioisosteric replacements include:

Aromatic Ring Replacements: A phenyl group can be replaced by a heteroaromatic ring like pyridine (B92270) or pyrimidine. cambridgemedchemconsulting.com Introducing nitrogen atoms into the ring can increase polarity, improve water solubility, and reduce metabolism by cytochrome P450 (CYP) enzymes. cambridgemedchemconsulting.com

Atom/Group Swaps: A hydrogen atom might be replaced by fluorine to block metabolic sites, or a thiol group could be replaced by a hydroxyl group. libretexts.org In the context of nucleoside analogues, the bioisosteric replacement of the furanose ring oxygen with sulfur to create 4'-thionucleosides has been explored to alter ring conformation and hydrolytic stability. rsc.org

Scaffold hopping is a more drastic approach where the central core (scaffold) of a molecule is replaced with a structurally different one, while preserving the essential interactions with the target. nih.govacs.org This strategy is used to discover new chemical classes with improved properties or to circumvent existing patents. nih.gov For example, a scaffold hopping approach was used to replace a 2-aminoimidazole (2-AI) heterocycle with a 2-aminopyrimidine (B69317) (2-AP) to generate new compounds with anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Video: An introduction to the concepts and strategies behind fragment-based drug discovery (FBDD). youtube.com

In medicinal chemistry, certain molecular scaffolds are termed "privileged structures" because they are capable of binding to multiple biological targets with high affinity, and thus appear frequently in successful drugs. bohrium.comnih.gov

Pyrimidine: The pyrimidine nucleus is a quintessential privileged scaffold. bohrium.comnih.gov It is a fundamental component of DNA and RNA and forms the backbone of numerous therapeutic agents, particularly in oncology as kinase inhibitors. nih.govnih.govbenthamscience.com Its versatility allows for structural modifications at multiple positions, enabling fine-tuning of its pharmacological properties. nih.govbohrium.com

Intermediate Derivatization Approaches for Accelerated Lead Optimization

Intermediate derivatization is a strategy to enhance the efficiency of lead discovery by systematically modifying a common chemical intermediate to rapidly generate a library of diverse analogues. nih.gov This approach shortens the research and development timeline by creating many related compounds from a late-stage precursor in a synthetic route. nih.govnih.gov This method has been successfully applied in the discovery of pyridine-based agrochemicals and can be extrapolated to pharmaceutical discovery. nih.gov By building a collection of diverse building blocks that can be coupled to a common intermediate, researchers can quickly explore the structure-activity relationships around a core scaffold.

Fragment-Based Drug Discovery (FBDD) and Covalent Ligand Discovery Methodologies

Fragment-Based Drug Discovery (FBDD) is an alternative to HTS for identifying starting points for drug design. Instead of screening large, complex molecules, FBDD involves screening libraries of very small molecules, or "fragments" (typically with a molecular weight <300 Da). acs.orgnih.govnih.gov These fragments bind to the target with low affinity, but they do so very efficiently, making a small number of high-quality interactions. acs.orgnih.gov

The process involves:

Fragment Screening: Identifying fragments that bind to the target using sensitive biophysical techniques like NMR spectroscopy or X-ray crystallography. nih.gov

Hit Elaboration: Growing, linking, or merging the initial fragment hits to increase their size and affinity, guided by structural information. youtube.comacs.org

FBDD has proven to be a powerful method for developing potent lead compounds for a wide range of biological targets. nih.govnih.gov

Covalent Ligand Discovery focuses on designing molecules that form a stable, covalent bond with their target protein. This approach can lead to compounds with high potency and prolonged duration of action. A key aspect is to incorporate a mildly reactive functional group (a "warhead") into the ligand that can react with a specific nucleophilic amino acid residue (like cysteine, which contains a thiol group) in the target's binding site. nih.gov The design of these inhibitors requires a careful balance to ensure the warhead is reactive enough to bind the target but not so reactive that it causes off-target effects. nih.gov

Multi-Targeting Approaches and Polypharmacology Considerations in Drug Design

The traditional "one molecule, one target" paradigm of drug discovery is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can modulate multiple biological targets simultaneously. acs.orgacs.org This multi-targeting approach can be highly effective for treating complex diseases like cancer or neurodegenerative disorders, where multiple pathways are dysregulated. acs.orgnih.gov

Pyrimidine derivatives are well-suited for the development of multi-target agents. acs.orgnih.gov For example, researchers have designed new series of pyrimidine diamines as dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in Alzheimer's disease. acs.orgnih.gov Similarly, pyrimidine-based compounds have been developed as dual inhibitors of plasmodial kinases, offering a potential strategy to combat drug resistance in malaria. chemrxiv.org Designing such molecules requires a deep understanding of the structural similarities and differences between the intended targets to achieve the desired activity profile.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

The advancement of therapeutic agents is intrinsically linked to the evolution of synthetic chemistry. For 6-Morpholin-4-ylpyrimidine-4-thiol and its analogs, future research will focus on developing more efficient, diverse, and environmentally friendly synthetic routes. Traditional methods often involve multi-step processes that can be time-consuming and limited in the variety of accessible derivatives.

Modern synthetic strategies offer promising alternatives. nih.gov Techniques such as one-pot multi-component reactions, which allow for the construction of complex molecules from simple precursors in a single step, could significantly streamline the synthesis of pyrimidine (B1678525) derivatives. nih.gov Furthermore, transition-metal catalyzed cross-coupling reactions, like the Suzuki and Buchwald-Hartwig reactions, have proven effective for creating C-C and C-N bonds in pyrimidine synthesis, enabling the introduction of a wide array of substituents. nih.govnih.gov The application of cascade reactions, where a series of intramolecular transformations occur sequentially, also presents a powerful tool for building complex heterocyclic systems from simple starting materials. nih.gov These advanced methods not only enhance synthetic efficiency but also expand the chemical space that can be explored, facilitating the generation of large, diverse libraries of this compound analogs for biological screening.

| Examples | Stepwise condensation and substitution. | Multi-component reactions, cascade reactions, metal-catalyzed cross-coupling. nih.govnih.gov |

Application of Advanced SAR Techniques for Deeper Mechanistic Insights

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, guiding the optimization of lead compounds. tandfonline.com While traditional SAR provides valuable data, future research on this compound will benefit from the application of more sophisticated techniques to gain a deeper understanding of its interactions with biological targets.

Computational methods are at the forefront of advanced SAR. Molecular docking studies, for instance, can predict the binding orientation of the compound and its analogs within the active site of a target protein, as has been demonstrated for other morpholinopyrimidine derivatives and their targets like iNOS and COX-2. rsc.org This allows researchers to rationalize observed activities and design new derivatives with improved binding affinity. Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) can generate predictive models that correlate the 3D structural features of molecules with their biological activity. Fragment-based drug design (FBDD) offers another powerful approach, where small molecular fragments are screened for binding to the target, and then grown or linked together to create a potent lead, a strategy that could unearth novel scaffolds based on the pyrimidine core. nih.gov

Table 2: Advanced SAR Techniques and Their Applications

| Technique | Description | Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. rsc.org | Elucidate binding modes with known and potential targets; guide the design of analogs with enhanced affinity. |

| 3D-QSAR | Correlates 3D molecular properties with biological activity to build predictive models. | Predict the activity of virtual compounds before synthesis, prioritizing the most promising candidates. |

| Fragment-Based Drug Design (FBDD) | Identifies low-molecular-weight fragments that bind to a target, which are then optimized. nih.gov | Discover novel, highly efficient binding motifs to complement the core pyrimidine structure. |

| Pharmacophore Modeling | Defines the essential 3D arrangement of features necessary for biological activity. | Create a virtual template for screening large compound databases to find new hits with diverse scaffolds. |

Exploration of Undiscovered Biological Targets and Pathways for this compound

The biological activity of pyrimidine derivatives is vast, with compounds targeting a wide range of proteins involved in various diseases. nih.govnih.gov While analogs of this compound have been investigated for activities such as anti-inflammatory effects through iNOS/COX-2 inhibition and anticancer potential via PI3K inhibition, many other biological targets and pathways remain unexplored. rsc.orgnih.gov

Future research should aim to uncover novel therapeutic applications by screening the compound against a broad panel of biological targets. Given the prevalence of pyrimidines as kinase inhibitors, a key direction is to test for activity against different kinase families beyond PI3K, such as Aurora kinases, which are crucial in mitosis and often overexpressed in tumors. nih.govnih.gov Other important cancer-related targets like topoisomerases, which are inhibited by some thiazolo[3,2-a]pyrimidines, could also be investigated. nih.gov Beyond oncology, exploring the compound's effect on metabolic pathways is a promising avenue. The de novo pyrimidine synthesis pathway itself, essential for cell division and metabolism, could be a target, potentially leading to applications in areas where cell proliferation is dysregulated. nih.govyoutube.com Broad-based phenotypic screening followed by target deconvolution can also reveal unexpected activities and mechanisms of action.

Table 3: Potential Unexplored Biological Targets for Pyrimidine Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Kinases | Aurora Kinases, LRRK2, Glutamate Receptors nih.govnih.gov | Cancer, Neurological Disorders |

| DNA Modifying Enzymes | Topoisomerase II, Helicases nih.govnih.gov | Cancer, Infectious Diseases |

| Metabolic Enzymes | Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS) nih.gov | Cancer, Infectious Diseases |

| ABC Transporters | ABCB1, ABCC1, ABCG2 nih.gov | Overcoming Multidrug Resistance in Cancer |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Table 4: Applications of AI/ML in the Drug Discovery Pipeline

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual Screening | Uses ML models to rapidly screen vast virtual libraries for active compounds. nih.gov | Dramatically accelerates the identification of new hits from the pyrimidine class. |

| De Novo Design | Generative models design novel molecules with optimized properties from scratch. mbios.org | Creates innovative analogs with potentially superior efficacy and safety profiles. |

| ADMET Prediction | Predicts pharmacokinetic and toxicity properties of unsynthesized molecules. nih.gov | Reduces late-stage attrition by prioritizing compounds with drug-like properties. |

Development of Advanced In Vitro Research Models for Mechanistic Studies

A significant challenge in drug development is the gap between traditional preclinical models and human clinical outcomes. nih.gov Standard 2D cell cultures often fail to replicate the complex microenvironment of human tissues, and animal models can have species-specific differences. nih.gov The development and application of advanced in vitro models, such as Organ-on-a-Chip (OoC) systems, represent a critical future direction for studying the mechanistic effects of this compound.

OoCs are microfluidic devices that contain living human cells in a continuously perfused, 3D microenvironment that mimics the structure and function of human organs like the liver, gut, or lung. nih.govnih.gov Using a "liver-on-a-chip" could provide more accurate data on the metabolism of this compound and its potential for drug-drug interactions. nih.gov A "gut-on-a-chip" could be used to study its oral absorption and effects on intestinal cells. nih.gov Furthermore, these chips can be populated with patient-derived induced pluripotent stem cells (iPSCs), creating personalized disease models to test drug efficacy and toxicity on a genetic background specific to an individual. scirp.org This technology bridges the gap between animal studies and human trials, offering a more predictive platform for evaluating drug candidates. europa.eu

Table 5: Comparison of In Vitro Research Models

| Feature | Traditional 2D Cell Culture | Organ-on-a-Chip (OoC) Models |

|---|---|---|

| Cellular Architecture | Monolayer on a flat, static surface. | 3D microarchitecture with tissue-tissue interfaces. nih.gov |

| Physiological Relevance | Low; lacks microenvironment and mechanical cues. | High; incorporates fluid flow, mechanical forces, and cell-cell interactions. nih.gov |

| Predictive Power | Limited; often poor correlation with human outcomes. | Higher; better recapitulation of human physiology and pathophysiology. europa.eu |

| Application | Basic screening, cytotoxicity assays. | Mechanistic studies, drug metabolism, absorption, toxicity, and personalized medicine. scirp.org |

Q & A

Q. What are the standard synthetic protocols for preparing 6-Morpholin-4-ylpyrimidine-4-thiol?

A common method involves refluxing a pyrimidine precursor (e.g., 4-chloro-6-substituted pyrimidine) with morpholine in ethanol under controlled conditions. For example, intermediates like 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines can be functionalized with morpholine via Mannich-type reactions using formaldehyde and morpholine in ethanol (10–12 hours reflux) . Purification typically involves solvent removal under reduced pressure, followed by recrystallization from ethanol.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely employed for structural determination, especially to resolve bond angles, torsion angles, and ring puckering conformations .

- NMR and IR spectroscopy : Proton environments (e.g., morpholine ring protons at δ 2.5–3.5 ppm in -NMR) and thiol group vibrations (~2500 cm in IR) are key diagnostic markers .

Q. How is the solubility and stability of this compound evaluated in experimental settings?

Solubility is tested in polar (e.g., DMSO, ethanol) and nonpolar solvents, with stability assessed under varying pH and temperature conditions. For example, thiol-containing compounds may require inert atmospheres (N) to prevent oxidation .

Advanced Research Questions

Q. How can conformational analysis resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in ring puckering (e.g., morpholine or pyrimidine ring distortions) are analyzed using Cremer-Pople coordinates. These parameters quantify out-of-plane displacements and pseudorotation phases, enabling comparison with DFT-optimized geometries . For example, a puckering amplitude may indicate significant non-planarity in the morpholine ring .

Q. What strategies optimize regioselectivity in morpholine-functionalized pyrimidine synthesis?

- Catalytic control : Use of Lewis acids (e.g., ZnCl) to direct morpholine addition to specific positions on the pyrimidine ring.

- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions .

- Protecting groups : Temporary protection of the thiol group (-SH) with trityl or acetyl prevents unwanted disulfide formation during synthesis .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, identifying nucleophilic hotspots (e.g., sulfur in thiol or nitrogen in pyrimidine). Fukui indices and molecular electrostatic potential maps guide experimental design for targeted functionalization .

Q. What safety protocols are critical for handling this compound in high-throughput screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.